Home > Products > Screening Compounds P100666 > H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol -

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

Catalog Number: EVT-10958560
CAS Number:
Molecular Formula: C29H41N5O7S
Molecular Weight: 603.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A stable synthetic analog of methionine enkephalin (ENKEPHALIN, METHIONINE). Actions are similar to those of methionine enkephalin. Its effects can be reversed by narcotic antagonists such as naloxone.
Source and Classification

The compound is synthesized through solid-phase peptide synthesis techniques, often utilizing various coupling agents and protecting groups to ensure the correct assembly of amino acids. It is classified as a peptidomimetic due to its structural resemblance to natural peptides while possessing unique modifications that enhance its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol typically involves the following steps:

  1. Solid-Phase Peptide Synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. Commonly used resins include polystyrene or polyethylene glycol-based resins.
  2. Coupling Reagents: The synthesis employs coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds between amino acids.
  3. Deprotection Steps: Protecting groups are used to prevent unwanted reactions during synthesis. For example, Fmoc (9-fluorenylmethyloxycarbonyl) is a common protecting group for amines, which is removed under basic conditions.
  4. Cleavage from Resin: After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents, yielding the final product.

The yield and purity of synthesized peptides can vary significantly based on the methods employed, with typical yields ranging from 60% to 90% depending on the complexity of the sequence and the efficiency of the coupling reactions .

Molecular Structure Analysis

Structure and Data

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol has a complex molecular structure characterized by:

  • Amino Acid Sequence: The sequence includes tyrosine (Tyr), alanine (Ala), glycine (Gly), N-methyl phenylalanine (N(Me)Phe), and methionine (Met).
  • Functional Groups: The presence of an alcohol group (-OH) in methionine contributes to its solubility and interaction with biological targets.
  • Molecular Weight: The molecular weight of this compound can be calculated based on its amino acid composition, typically around 600-700 Da.

The three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, providing insights into its conformation and potential binding sites on opioid receptors .

Chemical Reactions Analysis

Reactions and Technical Details

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol can undergo several chemical reactions relevant in biochemical contexts:

  1. Peptide Bond Formation: The primary reaction involves the formation of peptide bonds between amino acids during synthesis.
  2. Hydrolysis: Under certain conditions, such as exposure to strong acids or bases, peptide bonds can hydrolyze, leading to the breakdown of the peptide into constituent amino acids.
  3. Receptor Binding: The compound can interact with opioid receptors, where it may undergo conformational changes that activate downstream signaling pathways.

These reactions are crucial for understanding how modifications in peptide structure can influence biological activity .

Mechanism of Action

Process and Data

The mechanism of action for H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol primarily involves its interaction with opioid receptors, specifically:

  • Binding Affinity: The compound exhibits high binding affinity for mu-opioid receptors (MOR), which are responsible for mediating analgesic effects.
  • Signal Transduction: Upon binding, it triggers intracellular signaling pathways that lead to inhibition of pain perception through modulation of neurotransmitter release.
  • Biological Effects: The activation of these receptors results in analgesia, sedation, and potentially euphoria, making this compound valuable for therapeutic applications .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in water and organic solvents due to its polar functional groups.
  • Stability: Stability can vary; modifications such as N-methylation improve resistance to enzymatic degradation.
  • Melting Point: Specific melting points are dependent on purity but typically fall within a range suitable for peptides.

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

Scientific Uses

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol has several applications in scientific research and medicine:

  • Analgesic Research: Investigated for its potential use in developing new analgesics that target opioid receptors with fewer side effects compared to traditional opioids.
  • Drug Development: Serves as a lead compound for designing peptidomimetics that enhance bioavailability and receptor selectivity.
  • Biochemical Studies: Utilized in studies exploring receptor-ligand interactions and signal transduction mechanisms within cells.
Introduction to Modified Opioid Peptides

Structural Evolution from Endogenous Opioid Peptide Scaffolds

The structural design of H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol originates from endogenous enkephalin scaffolds, particularly Met-enkephalin (Tyr-Gly-Gly-Phe-Met) and Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), which exhibit preferential affinity for δ-opioid receptors but lack receptor specificity and metabolic stability [2] [4]. Enkephalins possess the conserved N-terminal sequence Tyr-Gly-Gly-Phe, which constitutes the opioid message domain essential for receptor recognition and activation [4] [9]. This domain interacts with conserved residues in the orthosteric binding pocket of opioid receptors, as revealed by cryo-EM structures of peptide-receptor-G protein complexes [3].

Significant structural evolution occurred with the development of second-generation enkephalin analogs, such as [D-Ala²]-enkephalins, which demonstrated enhanced enzymatic stability through resistance to aminopeptidase cleavage [4] [9]. Further optimization led to cyclic enkephalin analogs like DPDPE ([D-Pen²,D-Pen⁵]-enkephalin) and biphalin, which incorporate conformational constraints to stabilize bioactive structures and improve receptor selectivity [4] [9]. The compound H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol represents an advanced stage in this structural evolution, integrating multiple modifications: 1) Substitution of Gly² with Ala to modulate backbone flexibility; 2) Incorporation of N-methyl-L-phenylalanine at position 4 to reduce hydrogen bonding capacity and enhance proteolytic resistance; and 3) Replacement of the C-terminal carboxylic acid in Met⁵ with a reduced alcohol function (methioninol) to eliminate carboxypeptidase susceptibility [1] [6]. These targeted alterations collectively address the pharmacokinetic limitations of native enkephalins while retaining the essential pharmacophore elements required for opioid receptor engagement.

Table 1: Structural Evolution from Endogenous Enkephalins to H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

PeptideSequenceKey ModificationsPrimary Receptor Affinity
Met-enkephalinH-Tyr-Gly-Gly-Phe-Met-OHNoneδ > μ
Leu-enkephalinH-Tyr-Gly-Gly-Phe-Leu-OHNoneδ > μ
[D-Ala², D-Leu⁵]-Enkephalin (DADLE)H-Tyr-D-Ala-Gly-Phe-D-Leu-OHD-amino acids at positions 2 and 5δ > μ
[D-Pen²,D-Pen⁵]-Enkephalin (DPDPE)Cyclic(H-Tyr-D-Pen-Gly-Phe-D-Pen-OH)Disulfide-constrained cyclic structureδ-selective
Biphalin(Tyr-D-Ala-Gly-Phe-NH)₂Bivalent dimeric structureδ/μ balanced
H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-olH-Tyr-Ala-Gly-N(Me)Phe-Met-olAla² substitution, N-methyl-Phe⁴, Met-ol⁵Modified δ/μ profile

Rationale for Targeted Backbone Modifications in Enkephalin Analog Design

The backbone architecture of opioid peptides profoundly influences their conformational stability, receptor interaction kinetics, and susceptibility to proteolytic degradation. Strategic modifications within the peptide backbone serve dual purposes: enhancing metabolic stability by impeding enzyme recognition and optimizing bioactive conformations for improved receptor selectivity and signaling efficacy [4] [5] [9].

N-methylation of the Phe⁴ amide bond represents a critical modification in H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol. This alteration serves multiple biochemical purposes: 1) It eliminates the hydrogen bond donor capability of the amide nitrogen, thereby disrupting recognition and cleavage by endopeptidases that target the Gly³-Phe⁴ bond; 2) It introduces steric hindrance around the peptide backbone without significantly altering side chain presentation; and 3) It enhances membrane permeability by reducing the overall hydrogen bonding potential of the molecule, potentially improving blood-brain barrier penetration [4] [5]. Studies on enkephalin analogs have demonstrated that N-methylation at specific positions can dramatically extend plasma half-life while maintaining or even enhancing receptor binding affinity. For instance, systematic scanning of amide bonds in Leu-enkephalin revealed that position 4 exhibits moderate tolerance to N-methylation without catastrophic loss of activity, making it an ideal target for modification [4].

C-terminal reduction (Met-ol) constitutes another strategically significant alteration. Native enkephalins terminate in a carboxylic acid group (-COOH) that serves as a recognition site for carboxypeptidases. Reduction to a primary alcohol (-CH₂OH) in methioninol eliminates this vulnerability while preserving the hydrophobic character of the methionine side chain [1] [6]. This modification also subtly alters the electronic properties of the C-terminus, potentially affecting interaction with receptor subpockets that recognize the C-terminal residue. The reduced form maintains the sulfur-containing moiety, which may contribute to hydrophobic interactions within receptor binding pockets, but eliminates the anionic character that might engage in electrostatic interactions [5] [6].

Position 2 substitution (Ala for Gly) modifies the conformational flexibility of the N-terminal message domain. While seemingly conservative, this substitution replaces the achiral, conformationally promiscuous glycine with a chiral alanine residue that imposes specific φ/ψ angle restrictions. Molecular dynamics simulations suggest that this alteration may favor extended conformations that enhance interaction with δ-opioid receptor subpockets while disfavoring μ-opioid receptor binding conformations [4] [5]. The methyl group of alanine also contributes additional hydrophobic character, potentially enhancing membrane partitioning.

Table 2: Biochemical Rationale for Backbone Modifications in H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

ModificationPositionBiochemical EffectFunctional Consequence
Ala substitution2Increased steric bulk, chiral center introductionModulated backbone flexibility, altered conformational sampling, potentially enhanced δ-receptor selectivity
N-methylationPhe⁴ amide bondElimination of H-bond donor, steric bulk additionProtease resistance (enkephalinase), enhanced membrane permeability, modified receptor interaction kinetics
C-terminal reductionMet⁵ carboxylic acid → alcoholElimination of anionic charge, prevention of carboxypeptidase recognitionResistance to exopeptidases, altered electronic properties for receptor engagement, maintained hydrophobicity

Role of Non-Standard Amino Acid Substitutions in Peptidomimetic Development

The incorporation of non-canonical amino acids represents a cornerstone in the rational design of peptide therapeutics, enabling precise modulation of pharmacological properties while maintaining biological activity [5] [10]. H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol exemplifies this approach through its strategic inclusion of modified residues that confer enhanced stability, receptor selectivity, and improved pharmacokinetic profiles compared to natural opioid peptides [1] [5].

N-methyl-L-phenylalanine constitutes a critical non-standard residue in this analog. This modification exemplifies the strategic application of α,α-dialkyl glycine derivatives to restrict backbone conformations and impede proteolysis [5]. The N-methyl group sterically hinders approach of proteolytic enzymes while simultaneously reducing the amide bond's rotational freedom, potentially locking the peptide into bioactive conformations recognized by δ-opioid receptors [4] [5]. The phenylalanine aromatic side chain is preserved, maintaining crucial π-π stacking interactions with receptor residue Phe³⁵² in the δ-opioid receptor binding pocket, as evidenced by receptor mutagenesis studies [3]. This conservation of side chain pharmacophore elements while altering backbone properties illustrates the nuanced approach of peptidomimetic design—maintaining specific interactions while optimizing scaffold stability.

Methioninol (Met-ol) represents a structurally innovative C-terminal modification. Unlike standard methionine, this reduced analog lacks the carboxylic acid functionality, converting it into a neutral, alcohol-terminated residue [1] [6]. This modification achieves several objectives: 1) It eliminates a primary site of carboxypeptidase cleavage; 2) It reduces overall molecular polarity, potentially enhancing blood-brain barrier penetration; and 3) It maintains the thioether moiety that may participate in hydrophobic interactions within receptor binding pockets [5] [6]. The preservation of the sulfur atom is particularly significant, as it may engage in unique van der Waals interactions or contribute to electron cloud distributions that influence receptor binding kinetics. Additionally, the absence of a terminal charge alters the electrostatic profile of the C-terminus, which may differentially activate intracellular signaling pathways upon receptor engagement [3] [8].

The incorporation of these non-canonical residues follows established principles of peptidomimetic design: 1) Preservation of side chain pharmacophore elements critical for receptor engagement; 2) Strategic alteration of backbone properties to impede enzymatic recognition; 3) Modulation of conformational flexibility to favor bioactive structures; and 4) Optimization of physicochemical properties to enhance bioavailability [5] [10]. The molecular weight (approximately 625.7 g/mol based on C₂₉H₃₉N₅O₈S) and calculated LogP of this analog reflect these design considerations, positioning it within the chemical space more amenable to therapeutic development than native enkephalins [1].

The synergistic integration of these modifications—Ala² substitution, N-methyl-Phe⁴, and Met-ol⁵—demonstrates how rational structural optimization can transform inherently labile peptide sequences into potentially viable pharmacological agents. While detailed receptor binding and functional activity data for this specific analog require further investigation, the strategic application of established peptidomimetic principles suggests a promising profile of enhanced metabolic stability and potentially improved receptor selectivity compared to first-generation enkephalin analogs [4] [5] [9].

Properties

Product Name

H-Tyr-Ala-Gly-N(Me)Phe-Met(R-O)-ol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-hydroxy-4-[(R)-methylsulfinyl]butan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

Molecular Formula

C29H41N5O7S

Molecular Weight

603.7 g/mol

InChI

InChI=1S/C29H41N5O7S/c1-19(32-28(39)24(30)15-21-9-11-23(36)12-10-21)27(38)31-17-26(37)34(2)25(16-20-7-5-4-6-8-20)29(40)33-22(18-35)13-14-42(3)41/h4-12,19,22,24-25,35-36H,13-18,30H2,1-3H3,(H,31,38)(H,32,39)(H,33,40)/t19-,22-,24-,25-,42+/m0/s1

InChI Key

HYZHONGSQNXMPH-YJRDZJJMSA-N

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NC(CCS(=O)C)CO)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC[S@](=O)C)CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.